molecular formula C15H13N3OS2 B11109764 1-Phenyl-2-(2-thioxo-benzooxazol-3-ylmethyl)-isothiourea

1-Phenyl-2-(2-thioxo-benzooxazol-3-ylmethyl)-isothiourea

Cat. No.: B11109764
M. Wt: 315.4 g/mol
InChI Key: YZZUPLSWVGUKOX-UHFFFAOYSA-N
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Description

3-({[AMINO(PHENYLIMINO)METHYL]SULFANYL}METHYL)-2-THIOXO-2,3-DIHYDRO-1,3-BENZOXAZOLE is a complex heterocyclic compound that features a benzoxazole core Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[AMINO(PHENYLIMINO)METHYL]SULFANYL}METHYL)-2-THIOXO-2,3-DIHYDRO-1,3-BENZOXAZOLE typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the thioxo group and the {[AMINO(PHENYLIMINO)METHYL]SULFANYL}METHYL moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems can help in maintaining consistency and quality. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-({[AMINO(PHENYLIMINO)METHYL]SULFANYL}METHYL)-2-THIOXO-2,3-DIHYDRO-1,3-BENZOXAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-({[AMINO(PHENYLIMINO)METHYL]SULFANYL}METHYL)-2-THIOXO-2,3-DIHYDRO-1,3-BENZOXAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({[AMINO(PHENYLIMINO)METHYL]SULFANYL}METHYL)-2-THIOXO-2,3-DIHYDRO-1,3-BENZOXAZOLE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({[AMINO(PHENYLIMINO)METHYL]SULFANYL}METHYL)-2-THIOXO-2,3-DIHYDRO-1,3-BENZOXAZOLE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H13N3OS2

Molecular Weight

315.4 g/mol

IUPAC Name

(2-sulfanylidene-1,3-benzoxazol-3-yl)methyl N'-phenylcarbamimidothioate

InChI

InChI=1S/C15H13N3OS2/c16-14(17-11-6-2-1-3-7-11)21-10-18-12-8-4-5-9-13(12)19-15(18)20/h1-9H,10H2,(H2,16,17)

InChI Key

YZZUPLSWVGUKOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(N)SCN2C3=CC=CC=C3OC2=S

Origin of Product

United States

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